

What is the chemical structure of KBP-7018 hydrochloride?

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Compound of Interest

Compound Name: KBP-7018 hydrochloride

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An In-Depth Technical Guide to KBP-7018 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: KBP-7018 Hydrochloride

KBP-7018 hydrochloride is a novel, selective tyrosine kinase inhibitor.[1][2] It has been investigated for its potential therapeutic application in idiopathic pulmonary fibrosis. This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

The chemical identity of **KBP-7018 hydrochloride** is well-defined, with its structure and properties summarized below.



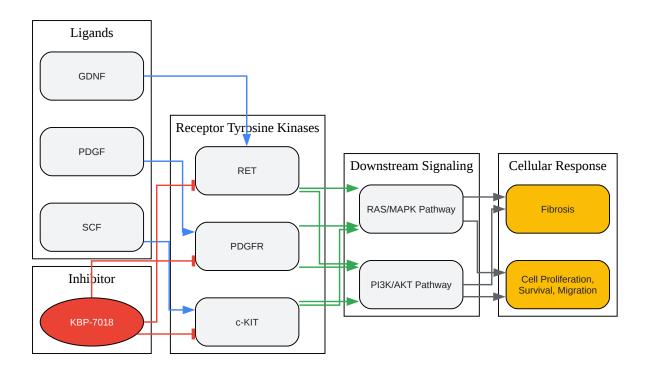
Property	Value		
IUPAC Name	Methyl (Z)-3-(((1-(2-morpholinoacetyl)indolin-5-yl)amino)(phenyl)methylene)-2-oxoindoline-6-carboxylate hydrochloride[3]		
CAS Number	1613437-67-4[1][2][3][4]		
Molecular Formula	C31H31ClN4O5[2][3]		
Molecular Weight	575.06 g/mol [3]		
SMILES	CI.COC(=O)c1ccc2C(=C(Nc3ccc4N(CCc4c3)C(=O)CN3CCOCC3)c3ccccc3)C(=O)Nc2c1[2]		
Solubility	Soluble in DMSO[3]		
Physical Appearance	Solid (details not specified in available results)		
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C[3]		

Mechanism of Action and Signaling Pathway

KBP-7018 functions as a multi-kinase inhibitor, targeting key tyrosine kinases implicated in fibrotic and angiogenic pathways. Its primary targets are c-KIT, platelet-derived growth factor receptor (PDGFR), and the rearranged during transfection (RET) proto-oncogene.[1][2] By inhibiting these kinases, KBP-7018 disrupts downstream signaling cascades that contribute to the pathogenesis of diseases like idiopathic pulmonary fibrosis.

The simplified signaling pathway below illustrates the points of intervention by KBP-7018.





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Caption: KBP-7018 inhibits c-KIT, PDGFR, and RET signaling pathways.

Preclinical Data In Vitro Kinase Inhibitory Activity

KBP-7018 demonstrates potent inhibition of its target kinases, as determined by in vitro kinase assays. The half-maximal inhibitory concentrations (IC_{50}) are summarized in the table below.



Target Kinase	IC50 (nM)
c-KIT	10[1]
PDGFR	7.6[1]
RET	25[1]

Preclinical Pharmacokinetics

The pharmacokinetic properties of KBP-7018 have been evaluated in various preclinical species. A summary of key parameters is provided below.

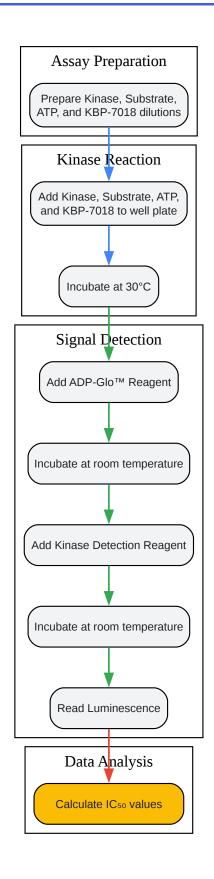
Species	Route	T _{max} (h)	Bioavailability (%)	Vss (L/kg)
Mouse	Oral	0.25 - 6	21 - 68	1.51 - 4.65
Rat	Oral	0.25 - 6	21 - 68	1.51 - 4.65
Dog	Oral	0.25 - 6	21 - 68	1.51 - 4.65
Monkey	Oral	0.25 - 6	21 - 68	1.51 - 4.65

Note: The ranges for T_{max} , bioavailability, and Vss represent the values across the different species tested.[5]

Experimental Protocols In Vitro Kinase Inhibition Assay (General Protocol)

While the specific details of the assay for KBP-7018 are not fully available, a general protocol for a luminescence-based kinase assay (such as ADP-GloTM) is outlined below. This type of assay is commonly used to determine the IC₅₀ of kinase inhibitors.





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Caption: General workflow for an in vitro kinase inhibition assay.



Methodology:

- Reagent Preparation: Prepare serial dilutions of KBP-7018 hydrochloride in an appropriate buffer (e.g., with DMSO). Prepare solutions of the target kinase (c-KIT, PDGFR, or RET), the corresponding substrate, and ATP.
- Kinase Reaction: In a 96-well plate, combine the kinase, substrate, ATP, and a specific concentration of KBP-7018. Include positive (no inhibitor) and negative (no kinase) controls.
- Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to allow for the kinase to phosphorylate the substrate.
- Signal Generation: Add a reagent that stops the kinase reaction and depletes the remaining ATP. Then, add a detection reagent that converts the ADP generated from the kinase reaction into a luminescent signal.
- Data Acquisition and Analysis: Measure the luminescence using a plate reader. The amount
 of light produced is proportional to the kinase activity. Plot the kinase activity against the log
 of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅o
 value.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

The efficacy of KBP-7018 in a disease model has been assessed using the bleomycin-induced pulmonary fibrosis model in mice. A general protocol for this model is as follows:

Methodology:

- Animal Model: Use a suitable mouse strain, such as C57BL/6.
- Induction of Fibrosis: Anesthetize the mice and intratracheally instill a single dose of bleomycin sulfate dissolved in sterile saline.
- Treatment: Administer KBP-7018 hydrochloride or vehicle control orally, once daily, starting from a specified day post-bleomycin instillation and continuing for a defined period (e.g., 14 or 21 days).



- Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF).
 - Histopathology: Stain lung sections with Masson's trichrome to visualize and score collagen deposition.
 - Biochemical Analysis: Measure the hydroxyproline content in the lung tissue as a quantitative marker of collagen.
 - BALF Analysis: Analyze the BALF for total and differential cell counts and for the levels of pro-inflammatory and pro-fibrotic cytokines.

Conclusion

KBP-7018 hydrochloride is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined chemical structure and promising preclinical data. Its ability to inhibit key kinases involved in fibrosis and angiogenesis suggests its potential as a therapeutic agent for conditions such as idiopathic pulmonary fibrosis. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound.

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